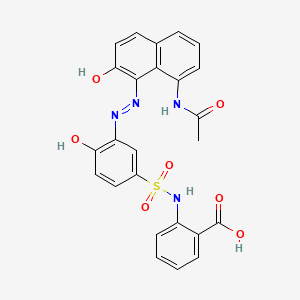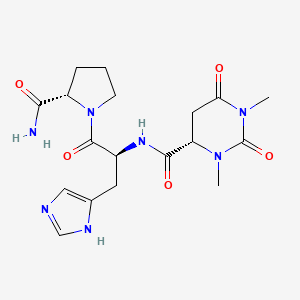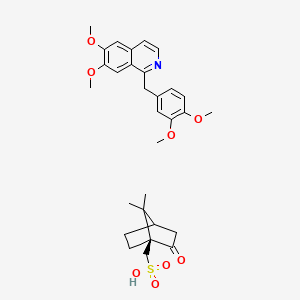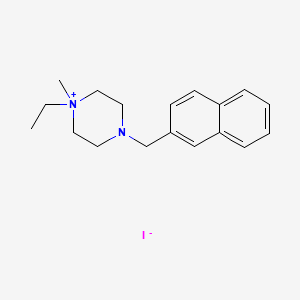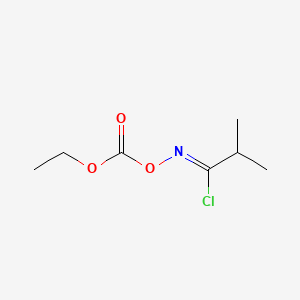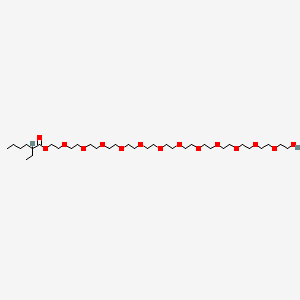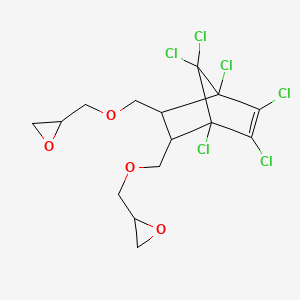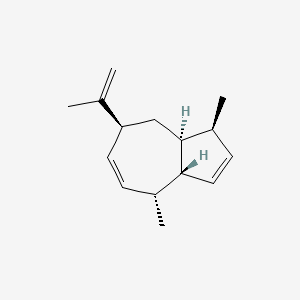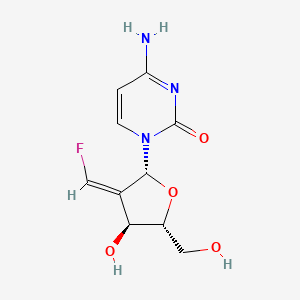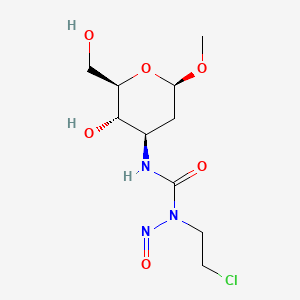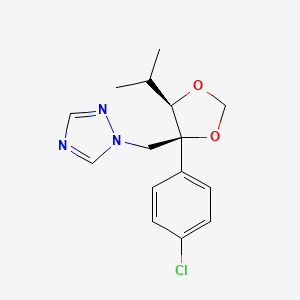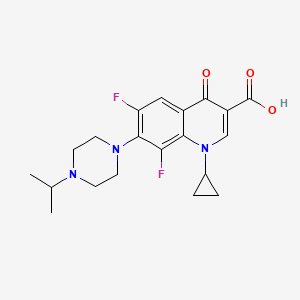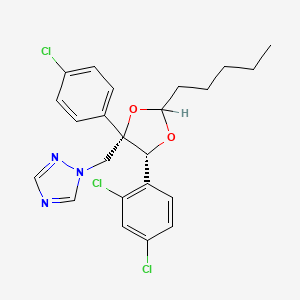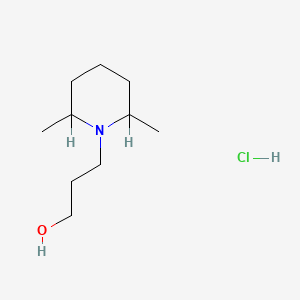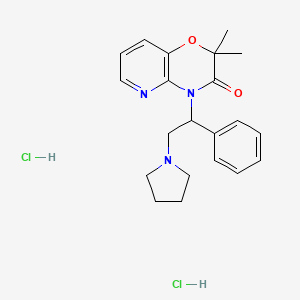
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2,2-dimethyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2,2-dimethyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-, dihydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structural features, which include a pyrido-oxazinone core and a phenyl-pyrrolidinyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2,2-dimethyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-, dihydrochloride typically involves multi-step organic reactions. The key steps may include:
- Formation of the pyrido-oxazinone core through cyclization reactions.
- Introduction of the dimethyl groups via alkylation reactions.
- Attachment of the phenyl-pyrrolidinyl side chain through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2,2-dimethyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydride). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups present in the compound and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may serve as a probe to study enzyme mechanisms or as a ligand to investigate receptor interactions. Its structural features make it a valuable tool for understanding biological processes at the molecular level.
Medicine
In medicine, 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2,2-dimethyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-, dihydrochloride may have potential therapeutic applications. It could be investigated for its activity against various diseases, including cancer, neurological disorders, and infectious diseases.
Industry
In industry, this compound may be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2,2-dimethyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-, dihydrochloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by:
Binding to active sites of enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating signal transduction pathways.
Binding to nucleic acids: Affecting gene expression or DNA replication.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2,2-dimethyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-, dihydrochloride include:
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one derivatives: Compounds with variations in the side chains or substituents.
Phenyl-pyrrolidinyl compounds: Molecules with similar side chains but different core structures.
Uniqueness
The uniqueness of this compound lies in its combination of a pyrido-oxazinone core with a phenyl-pyrrolidinyl side chain. This structural arrangement imparts specific chemical and biological properties that distinguish it from other compounds.
Properties
CAS No. |
88809-71-6 |
|---|---|
Molecular Formula |
C21H27Cl2N3O2 |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
2,2-dimethyl-4-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrido[3,2-b][1,4]oxazin-3-one;dihydrochloride |
InChI |
InChI=1S/C21H25N3O2.2ClH/c1-21(2)20(25)24(19-18(26-21)11-8-12-22-19)17(15-23-13-6-7-14-23)16-9-4-3-5-10-16;;/h3-5,8-12,17H,6-7,13-15H2,1-2H3;2*1H |
InChI Key |
HLTPHLAEOYYKNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C2=C(O1)C=CC=N2)C(CN3CCCC3)C4=CC=CC=C4)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


